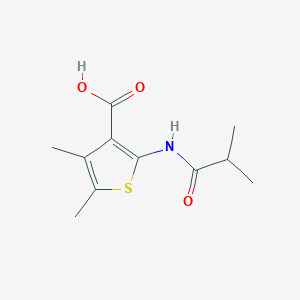
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one, also known as DAPTA, is a small molecule that has attracted significant attention in scientific research due to its unique properties. DAPTA is a fluorescent compound that has been widely used as a tool for studying protein-protein interactions, as well as for the development of biosensors and diagnostic assays.
Mechanism Of Action
The mechanism of action of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves the selective binding of the compound to specific proteins. This binding can lead to a variety of biochemical and physiological effects, depending on the protein being targeted.
Biochemical And Physiological Effects
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, depending on the protein being targeted. For example, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been shown to inhibit the binding of HIV-1 Env to CD4, which can prevent viral entry into host cells. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been shown to inhibit the formation of amyloid fibrils, which are associated with a variety of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in lab experiments is its selectivity for specific proteins. This allows researchers to study the interactions between proteins in a highly specific manner. However, one limitation of using 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is its relatively high cost compared to other fluorescent compounds.
Future Directions
There are many potential future directions for the use of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one in scientific research. One area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of other viral infections, such as Zika virus and Ebola virus. Another area of focus is the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one could be used as a tool for studying the interactions between other proteins, including those involved in cancer and autoimmune diseases.
Synthesis Methods
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with diethylamine, followed by the addition of 7-hydroxy-2H-chromen-2-one. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Scientific Research Applications
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has been widely used in scientific research due to its ability to selectively bind to a variety of proteins, including the HIV-1 envelope glycoprotein (Env). This has led to the development of 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one-based biosensors and diagnostic assays for the detection of HIV-1. 7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been used as a tool for studying protein-protein interactions, including the interactions between Env and its cellular receptor, CD4.
properties
CAS RN |
88735-57-3 |
|---|---|
Product Name |
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one |
Molecular Formula |
C22H20N2O2S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C22H20N2O2S/c1-3-24(4-2)17-11-10-16-12-18(22(25)26-20(16)13-17)19-14-27-21(23-19)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
YKNIIMNCTBQZSP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




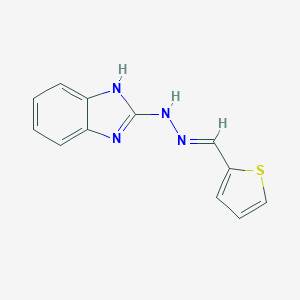
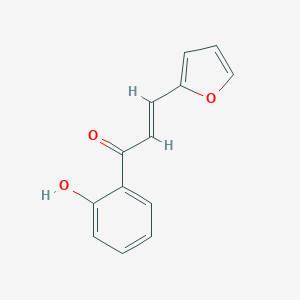
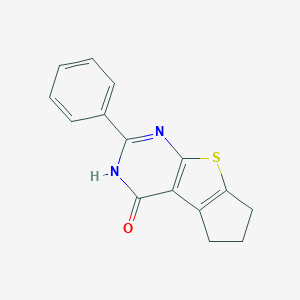
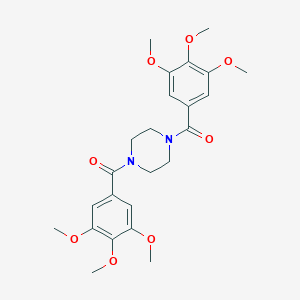
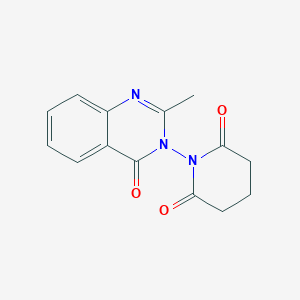
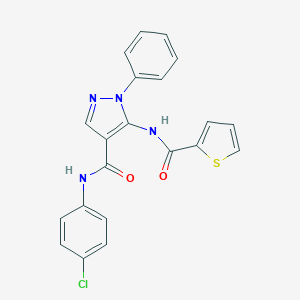
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
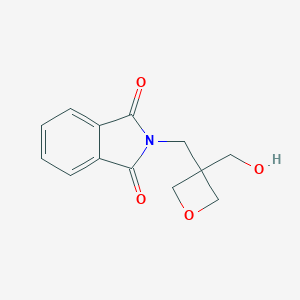
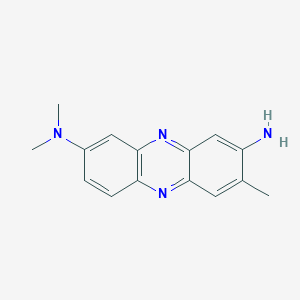
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
